molecular formula C9H8N2 B160951 3-Aminoquinoline CAS No. 580-17-6

3-Aminoquinoline

Cat. No. B160951
CAS RN: 580-17-6
M. Wt: 144.17 g/mol
InChI Key: SVNCRRZKBNSMIV-UHFFFAOYSA-N
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Description

3-Aminoquinoline is an aminoquinoline . It’s an organic compound with the chemical formula C9H8N2 .


Synthesis Analysis

A facile and efficient synthetic method for 3-aminoquinolines has been reported. The process starts from easily available triazoles and 2-aminobenzaldehydes .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Physical And Chemical Properties Analysis

3-Aminoquinoline has a melting point of 91-92 °C, a boiling point of 137 °C / 1mmHg, and a density of 1.1148 (estimate). It is slightly soluble in hot water .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline and its derivatives have received considerable attention in drug design because of their broad spectrum of bioactivity . They are used as a core template in medicinal chemistry research .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . These derivatives have shown substantial efficacies for future drug development .
  • Sensing of Uranyl Ion

    • A chemosensor that contains a 3-aminoquinoline derivative of a silane coupling agent grafted to a sol–gel polymer has been synthesized and characterized for the determination of the uranyl ion .
    • The quinoline-based fluorescence probe was covalently anchored to the surface of the sol–gel polymer by a simple one-step procedure .
    • The chemosensor exhibits single fluorescence emission belonging to the quinoline group in the sol–gel polymer, whereas it demonstrates dual emission in the presence of the uranyl ion .
  • Organic Synthesis

    • A facile and efficient synthetic method for 3-aminoquinolines has been reported . The straightforward process starts from easily available triazoles and 2-aminobenzaldehydes . This transformation has low catalyst loading and good functional group compatibility . This method enables the convenient synthesis of bioactive molecules, demonstrating the potential of this protocol in organic synthesis .
  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

    • 3-Aminoquinoline was used in liquid matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for glycopeptides, carbohydrates and phosphopeptides . It was also used in a novel glycan-labeling method for quantitative profiling of N-glycan by MALDI-MS analysis .
  • Antiproliferative Agents

    • N-Aryl derivatives of 2- and 3-aminoquinoline were evaluated as antiproliferative agents against Leishmania mexicana, the etiological agent of leishmaniasis and Trypanosoma cruzi .

Safety And Hazards

3-Aminoquinoline may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation, causes skin irritation, is toxic in contact with skin, and is toxic if swallowed .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development .

properties

IUPAC Name

quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNCRRZKBNSMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060379
Record name 3-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminoquinoline

CAS RN

580-17-6
Record name 3-Aminoquinoline
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Record name 3-Aminoquinoline
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Record name 3-AMINOQUINOLINE
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Record name 3-Quinolinamine
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Record name 3-Quinolinamine
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Record name 3-quinolylamine
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Record name 3-AMINOQUINOLINE
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Synthesis routes and methods

Procedure details

The 3-nitroquinoline derivative of the formula (c) is then catalytically reduced in an inert solvent such as ethanol, ethyl acetate, methanol or THF, using platinum oxide or palladium/carbon, or reduced by iron or zinc and acetic acid or tin (II) chloride, to give the 3-aminoquinoline derivative of the formula (d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
M Rohmer, B Meyer, M Mank, B Stahl, U Bahr… - Analytical …, 2010 - ACS Publications
… On-target derivatization performed by the matrix 3-aminoquinoline does not require such purification and yields Schiff bases which can be measured in positive and negative ion mode …
Number of citations: 117 pubs.acs.org
B Sharma, J Legac, N Cele, P Awolade… - European Journal of …, 2022 - Elsevier
… In conclusion, this study describes the synthesis of 3-hydroxy-3-aminoquinoline-oxindole hybrids 8/9 via nucleophilic ring-opening reaction and their anti-plasmodial evaluation against …
Number of citations: 7 www.sciencedirect.com
W Stadlbauer, H Lutschounig… - Journal of …, 1992 - Wiley Online Library
Nitration of 3‐substituted‐4‐hydroxy‐2(1H)‐quinolones 1 with nitric acid leads either to 3‐nitro‐ 2 or 3‐hydroxyquinolinediones 3, depending on the reaction conditions. 3‐Substituted‐3…
Number of citations: 25 onlinelibrary.wiley.com
S Kafka, A Klasek, J Polis, J Košmrlj - Heterocycles, 2002 - publikace.k.utb.cz
3-Chloro- and 3-bromoquinoline-2,4(1H,3H)-diones react with excess of primary alkyl or arylamines in dimethylformamide to the corresponding 3-alkyl- or 3-arylamino derivatives. The …
Number of citations: 62 publikace.k.utb.cz
GR Clemo, GA Swan - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… styryl derivatives of 3-aminoquinoline have been prepared. 3-Aminoquinoline is best prepared … Di-(3-quinoly1)urea has been prepared by the interaction of 3-aminoquinoline hydro…
Number of citations: 18 pubs.rsc.org
SM Soliman, TS Kassem, AMA Badr… - Journal of Molecular …, 2014 - Elsevier
The new [Ag(3AQ) 2 (TCA)]; (3AQ = 3-aminoquinoline and TCA = Trichloroacetate) complex is synthesized and characterized using elemental analysis, FTIR, NMR and mass …
Number of citations: 8 www.sciencedirect.com
A Klásek, A Lyčka, M Holčapek, I Hoza - Tetrahedron, 2004 - Elsevier
1-Unsubstituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones react with 1-substituted and 1,1-disubstituted ureas in boiling acetic acid to give 2,6-dihydro-imidazo[1,5-c]quinazoline-…
Number of citations: 26 www.sciencedirect.com
D Panda, D Ghosh, A Datta - Journal of Photochemistry and Photobiology …, 2009 - Elsevier
… Recently we have explored the solvent dependence of excited state dynamics of 3-aminoquinoline and have proposed that the flip-flop motion of the amino group is the principal reason …
Number of citations: 21 www.sciencedirect.com
N Leroux, M Goethals, T Zeegers-Huyskens - Vibrational Spectroscopy, 1995 - Elsevier
… As part of our investigation of the vibrational properties of polyfunctional nitrogen bases, we have studied in this work the interaction between phenols and 3-aminoquinoline (3-AQ) and …
Number of citations: 21 www.sciencedirect.com
Z Pruckova, A Klásek, A Lyčka, I Mikšík, A Růžička - Tetrahedron, 2009 - Elsevier
3-Alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones react with alkyl/aryl isothiocyanates to give 3a-alkyl/aryl-1,2,3,3a-tetrahydro-9b-hydroxy-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-…
Number of citations: 16 www.sciencedirect.com

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